Dehydrotolvaptan

Description

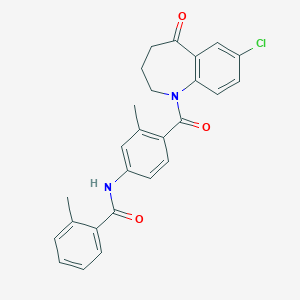

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENGMROMZOKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463591 | |

| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137973-76-3 | |

| Record name | N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrotolvaptan: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Metabolite – Dehydrotolvaptan's Emergence in Vasopressin V2 Receptor Antagonism

This compound, a primary metabolite and known impurity of the selective vasopressin V2 receptor antagonist Tolvaptan, has garnered significant interest within the scientific community.[1][2] Initially identified as a byproduct in the synthesis and metabolism of its parent compound, emerging evidence suggests that this compound itself possesses noteworthy pharmacological activity as a vasopressin V2 receptor antagonist.[1] This activity positions it as a molecule of interest for researchers in cardiovascular and renal medicine, particularly in the context of conditions like hyponatremia, congestive heart failure, and the syndrome of inappropriate antidiuretic hormone (SIADH).[2] This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical properties is fundamental to its application in research and development. This compound is a white to off-white solid with the systematic IUPAC name N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide.[1][3] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | [1][3] |

| CAS Number | 137973-76-3 | [1][4] |

| Molecular Formula | C₂₆H₂₃ClN₂O₃ | [1][3][4] |

| Molecular Weight | 446.93 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >118 °C (decomposes) | [1][2] |

| Boiling Point | 593.2 ± 50.0 °C (Predicted) | [2] |

| pKa | 12.97 ± 0.70 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Chemical Structure:

The chemical structure of this compound is characterized by a central benzazepine ring system linked to a substituted phenyl ring, which in turn is attached to a methylbenzamide moiety. The presence of the ketone group at the 5-position of the benzazepine ring distinguishes it from its parent compound, Tolvaptan, which possesses a hydroxyl group at this position.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical process for obtaining the pure compound for research and as a reference standard. A common synthetic route involves the acylation of 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with o-toluoyl chloride.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 3 L reactor, combine 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (70.0 g, 212.90 mmol), dichloromethane (560 mL), and distilled water (140 mL).

-

Stirring: Stir the mixture for 1 hour at room temperature.

-

Cooling and Base Addition: Cool the reaction mixture to below 10 °C. Slowly add magnesium hydroxide (14.90 g, 255.5 mmol) to the mixture and continue stirring for 30 minutes. The magnesium hydroxide acts as a base to neutralize the HCl generated during the acylation reaction.

-

Acylation: Slowly add o-toluoyl chloride (30.42 mL, 234.19 mmol) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 3 hours.

-

Work-up:

-

Filter the reaction mixture to remove the magnesium hydroxide.

-

Adjust the pH of the filtrate to 8-9 with an aqueous sodium hydroxide solution to ensure the product is in its free base form and to facilitate separation.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This process typically results in a high yield (approximately 96%).[2]

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity for analytical or biological studies.

Caption: Synthetic workflow for this compound.

Mechanism of Action: Antagonism of the Vasopressin V2 Receptor

This compound exerts its pharmacological effects by acting as a selective and competitive antagonist of the vasopressin V2 receptor.[1] The V2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys.

The Vasopressin V2 Receptor Signaling Pathway:

-

Agonist Binding: The endogenous ligand, arginine vasopressin (AVP), binds to the V2 receptor located on the basolateral membrane of the principal cells in the renal collecting ducts.

-

G Protein Activation: This binding event activates the associated stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Aquaporin-2 (AQP2) Translocation: PKA then phosphorylates various proteins, initiating a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the principal cells.

-

Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, leading to enhanced water reabsorption from the tubular fluid back into the bloodstream.

Antagonistic Action of this compound:

This compound, by competitively binding to the V2 receptor, prevents the binding of AVP. This blockade inhibits the entire downstream signaling cascade, preventing the translocation of AQP2 water channels to the apical membrane. Consequently, water reabsorption is reduced, leading to an increase in free water excretion (aquaresis) and a rise in serum sodium concentration.

Caption: Vasopressin V2 Receptor Signaling Pathway and the antagonistic action of this compound.

Analytical Characterization of this compound

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative method based on established procedures for Tolvaptan and its impurities. Method validation and optimization are crucial for specific applications.

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH adjusted to 3.1 with orthophosphoric acid) and an organic modifier (e.g., acetonitrile). A typical gradient might start with a lower percentage of acetonitrile and increase over the run time to elute the analyte and any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of desired concentrations.

-

Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve a known amount in the diluent. For a pharmaceutical formulation, an extraction step may be required.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

-

Forced Degradation Studies (for stability-indicating method development):

-

To demonstrate the specificity of the method, forced degradation studies should be performed. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

-

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the main this compound peak.

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization:

-

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint.

-

Mass spectrometry , often coupled with liquid chromatography (LC-MS), is used for the accurate mass determination of this compound and for identifying and quantifying it in complex mixtures, such as biological fluids.

Pharmacokinetics and Pharmacodynamics: An Area for Further Investigation

While the pharmacokinetic and pharmacodynamic properties of Tolvaptan have been extensively studied, specific data for this compound are less readily available. As a metabolite, its pharmacokinetic profile is inherently linked to that of its parent drug. However, understanding its independent absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a complete assessment of its pharmacological effects and potential contribution to the overall therapeutic and toxicological profile of Tolvaptan. Further research is warranted to delineate the specific pharmacokinetic and pharmacodynamic characteristics of this compound.

Conclusion and Future Directions

This compound, more than just an impurity or metabolite, is a pharmacologically active molecule with the potential to contribute to the vasopressin V2 receptor antagonism observed with Tolvaptan administration. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, mechanism of action, and analytical characterization. For researchers and drug development professionals, a comprehensive understanding of this compound is essential for impurity profiling, stability studies, and a complete evaluation of the pharmacology of Tolvaptan. Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to fully understand its role in therapy and to explore its potential as a therapeutic agent in its own right.

References

-

PubChem. 5-Dehydro Tolvaptan. [Link]

-

American Journal of Physiology-Renal Physiology. Evidence for dual signaling pathways for V2 vasopressin receptor in rat inner medullary collecting duct. [Link]

-

PubMed Central. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR. [Link]

-

Wikipedia. Vasopressin receptor. [Link]

-

Chromato Scientific. 5-Dehydro Tolvaptan. [Link]

-

PubChem. 5-Dehydro Tolvaptan Methyl Enol Ether. [Link]

-

PubMed Central. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology. [Link]

-

Wikipedia. Vasopressin receptor 2. [Link]

-

PubChem. Dehydrotoluene. [Link]

-

PubChem. Dehydrocarpaine I. [Link]

-

National Institute of Standards and Technology. δ-Dodecalactone - the NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the Research-Scale Synthesis of Dehydrotolvaptan

This guide provides a comprehensive, in-depth overview of the synthesis of Dehydrotolvaptan, a key intermediate in the preparation of the vasopressin V2 receptor antagonist, Tolvaptan. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and practical methodologies required for the successful laboratory-scale synthesis of this important compound. The synthesis is presented as a convergent process, focusing on the preparation of two key intermediates followed by their coupling to yield the final product.

Introduction: The Significance of this compound in Pharmaceutical Research

This compound, chemically known as 7-chloro-1-[2-methyl-4-(2-methylbenzamido)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, serves as the immediate precursor to Tolvaptan. The final synthetic step from this compound to Tolvaptan involves the selective reduction of a ketone to a hydroxyl group. Therefore, the efficient and high-purity synthesis of this compound is paramount to the successful production of Tolvaptan for research and potential therapeutic applications. This guide will detail a reliable and well-documented synthetic strategy, offering insights into the rationale behind procedural choices and providing a foundation for further investigation and process optimization.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent strategy. This involves the independent synthesis of two primary building blocks: the benzazepine core and the substituted benzoic acid moiety. These intermediates are then coupled to form the target molecule. This approach allows for the efficient construction of a complex molecule and facilitates the purification of intermediates at each stage, leading to a higher purity final product.

Convergent synthetic strategy for this compound.

Part 1: Synthesis of the Benzazepine Core

The foundational benzazepine ring system is constructed from readily available starting materials through a sequence of acylation, intramolecular cyclization, and reduction.

Step 1.1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

The synthesis commences with the acylation of 4-chloroaniline with succinic anhydride. This reaction forms the linear precursor required for the subsequent cyclization.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroaniline and succinic anhydride in an appropriate organic solvent (e.g., toluene).

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product is then treated with a cold dilute acid (e.g., 1N HCl) and stirred.

-

The resulting solid is collected by filtration, washed with water, and dried to yield 4-(4-chloroanilino)-4-oxobutanoic acid.[1]

| Reagent | Molar Ratio | Notes |

| 4-Chloroaniline | 1.0 | |

| Succinic Anhydride | 1.0 | |

| Toluene | - | Solvent |

Step 1.2: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

The linear precursor undergoes an intramolecular Friedel-Crafts acylation to form the bicyclic benzazepine dione. This cyclization is a critical step in forming the core structure.

Experimental Protocol:

-

To a flask containing a suitable solvent such as ethylene dichloride, add 4-(4-chloroanilino)-4-oxobutanoic acid.

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

-

Heat the mixture to approximately 60°C for 4 hours.

-

After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.[1]

| Reagent | Molar Ratio | Notes |

| 4-(4-chloroanilino)-4-oxobutanoic acid | 1.0 | |

| Anhydrous Aluminum Chloride | ~1.5 | Catalyst |

| Ethylene Dichloride | - | Solvent |

Step 1.3: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

The final step in the synthesis of the benzazepine core involves the selective reduction of the dione intermediate.

Experimental Protocol:

-

The dione is first protected at the 5-keto position by forming a ketal using ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

-

The protected intermediate is then reduced.

-

Finally, deprotection under acidic conditions yields the desired 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.[1]

Part 2: Synthesis of the Substituted Benzoic Acid Moiety

The second key intermediate, 2-methyl-4-(2-methylbenzamido)benzoic acid, is prepared through a straightforward amidation reaction.

Step 2.1: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic acid

This step involves the formation of an amide bond between 2-methyl-4-aminobenzoic acid and 2-methylbenzoyl chloride.

Experimental Protocol:

-

Dissolve 2-methyl-4-aminobenzoic acid in a suitable solvent like acetone, and add a base such as triethylamine.[2]

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of 2-methylbenzoyl chloride while maintaining the temperature below 10°C.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction mixture is then quenched with ice water, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate and ethanol) to yield high-purity 2-methyl-4-(2-methylbenzamido)benzoic acid.[2]

| Reagent | Molar Ratio | Notes |

| 2-Methyl-4-aminobenzoic acid | 1.0 | |

| 2-Methylbenzoyl chloride | ~1.2 | |

| Triethylamine | ~1.2 | Base |

| Acetone | - | Solvent |

Part 3: Final Coupling to this compound

The culmination of the synthesis is the coupling of the two key intermediates to form this compound.

Final coupling step in the synthesis of this compound.

Step 3.1: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzamido)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (this compound)

The amidation reaction between the benzazepine core and the substituted benzoic acid derivative yields this compound.

Experimental Protocol:

-

Convert 2-methyl-4-(2-methylbenzamido)benzoic acid to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an aprotic solvent.[3]

-

In a separate flask, dissolve the 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in a suitable solvent (e.g., dichloromethane) along with a base (e.g., triethylamine or pyridine).

-

Slowly add the freshly prepared acid chloride solution to the benzazepine solution at a controlled temperature (typically 0-5°C).

-

Allow the reaction to proceed at room temperature for several hours until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and dilute acid to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is then purified by recrystallization or column chromatography to obtain the final product in high purity.

| Reagent | Molar Ratio | Notes |

| 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | 1.0 | |

| 2-Methyl-4-(2-methylbenzamido)benzoic acid | 1.0 | Converted to acid chloride |

| Thionyl Chloride/Oxalyl Chloride | ~1.1 | Chlorinating agent |

| Triethylamine/Pyridine | ~1.5 | Base |

| Dichloromethane | - | Solvent |

Part 4: Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected analytical data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzazepine and the substituted benzoyl moieties. The methyl groups should appear as singlets in the upfield region. The methylene protons of the benzazepine ring will likely exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons (ketone and amide), as well as for the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

-

C=O stretching (ketone): ~1680 cm⁻¹

-

C=O stretching (amide): ~1650 cm⁻¹

-

N-H stretching (amide): ~3300 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2950 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₂₆H₂₃ClN₂O₃, MW: 446.93 g/mol ). The fragmentation pattern can provide further structural confirmation.

Conclusion

This guide has outlined a robust and reproducible synthetic route for the research-scale preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this key intermediate for their studies related to Tolvaptan and other vasopressin receptor antagonists. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity of intermediates and the final product should be rigorously assessed using appropriate analytical techniques.

References

- Exploring the Chemical Synthesis of 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid. (URL not available)

-

2-Methyl-4-(2-methylbenzamido)benzoic acid - PMC - NIH. [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]

-

2,3-dihydro-1H-benzo[b]azepin-5-yl 2-methyl-4-(2-methylbenzamido)benzoate. [Link]

- WO2012046244A1 - Process for preparing tolvaptan intermediates - Google P

- CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google P

-

TOLVAPTAN, 的合成 - API SYNTHESIS INTERNATIONAL. [Link]

-

7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine - ChemBK. [Link]

Sources

In Vitro Characterization of Dehydrotolvaptan: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Profile of a Key Tolvaptan-Related Compound

In the landscape of selective vasopressin V2 receptor antagonists, Tolvaptan stands as a significant therapeutic agent. Its clinical efficacy is intrinsically linked to its pharmacological profile and metabolic fate. Dehydrotolvaptan, a known impurity and potential metabolite of Tolvaptan, warrants a thorough in vitro characterization to fully comprehend its contribution, if any, to the overall pharmacological and safety profile of the parent drug. This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap grounded in scientific integrity and practical expertise. The methodologies outlined herein are designed to elucidate the key pharmacological and pharmacokinetic attributes of this compound, ensuring a robust and self-validating approach to its characterization.

Section 1: The Rationale for In Vitro Characterization

The in vitro characterization of a drug-related substance like this compound is a critical component of drug development and regulatory assessment. It serves several key purposes:

-

Pharmacological Activity Assessment: To determine if this compound possesses any activity at the primary pharmacological target of Tolvaptan, the vasopressin V2 receptor. This is crucial for understanding whether it acts as an active metabolite or an inert substance.

-

Safety Profiling: To identify any potential off-target activities or liabilities that could contribute to the adverse effect profile of Tolvaptan.

-

Drug-Drug Interaction Potential: To evaluate its metabolic stability and its potential to inhibit or induce key drug-metabolizing enzymes, thereby predicting its propensity for drug-drug interactions.

-

Biopharmaceutical Properties: To understand its fundamental physicochemical properties, such as solubility and permeability, which govern its absorption and distribution characteristics.

A comprehensive in vitro profile of this compound provides the necessary data to build a complete picture of its potential in vivo behavior and its impact on the clinical use of Tolvaptan.

Section 2: Physicochemical Properties and Compound Identity

A foundational step in any in vitro characterization is the confirmation of the test article's identity and the determination of its basic physicochemical properties.

This compound is chemically identified as N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 137973-76-3 | [1][2][3] |

| Molecular Formula | C26H23ClN2O3 | [1][2][3][4] |

| Molecular Weight | 446.94 g/mol | [4][] |

| Appearance | White Solid | [] |

| Melting Point | >118 °C (decomposes) | [3][] |

A critical, yet often overlooked, aspect of in vitro testing is the aqueous solubility of the compound. Poor solubility can lead to inaccurate and misleading results in biological assays. Therefore, a thorough assessment of this compound's kinetic and thermodynamic solubility is paramount before proceeding with further characterization.

Experimental Protocol: Kinetic Solubility Assessment

The turbidimetric method provides a high-throughput assessment of kinetic solubility.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

-

Assay Plate Preparation: Add the DMSO dilutions to a 96-well microplate.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity (absorbance) at a suitable wavelength (e.g., 620 nm) at various time points (e.g., 1, 2, and 24 hours).

-

Data Analysis: The concentration at which significant precipitation is observed (a sharp increase in absorbance) is determined as the kinetic solubility.[6][7]

Section 3: Pharmacological Characterization at the Vasopressin V2 Receptor

The primary pharmacological question for this compound is its activity at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR). It has been described as a vasopressin V2 receptor antagonist, and the following assays are designed to quantify this activity.[]

V2 Receptor Binding Affinity

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Caption: Workflow for V2 Receptor Binding Assay.

Objective: To determine the binding affinity (Ki) of this compound for the human vasopressin V2 receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Non-specific binding control: Unlabeled Arginine Vasopressin (AVP).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and vials.

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-AVP (at a concentration near its Kd), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

V2 Receptor Functional Antagonism

To determine if this compound acts as an antagonist at the V2 receptor, a functional assay measuring the downstream signaling of the receptor is necessary. The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[10] Therefore, a cAMP accumulation assay is the most relevant functional readout.

Caption: V2 Receptor signaling pathway leading to cAMP production.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the human vasopressin V2 receptor.

Materials:

-

A stable cell line overexpressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Arginine Vasopressin (AVP) as the agonist.

-

This compound.

-

Cell culture medium and supplements.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

-

Cell Plating: Seed the V2R-expressing cells into a 96- or 384-well plate and culture overnight.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of the AVP-stimulated cAMP response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11][13]

Section 4: In Vitro ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is essential for predicting its pharmacokinetic behavior.

Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[14]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells.

-

Transwell inserts (e.g., 12- or 24-well format).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound.

-

Analytical instrumentation for quantification (e.g., LC-MS/MS).

Methodology:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer yellow.

-

Permeability Measurement (Apical to Basolateral): Add this compound to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.

-

Sampling: At various time points, take samples from the basolateral compartment and analyze the concentration of this compound.

-

Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction (B to A).

-

Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[15][16][17]

Metabolic Stability

An in vitro metabolic stability assay using human liver microsomes (HLM) provides an indication of the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

Caption: Workflow for Metabolic Stability Assay.

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of this compound.

Materials:

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (or NADPH).

-

This compound.

-

Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound).

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

Analytical instrumentation (LC-MS/MS).

Methodology:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing HLM in phosphate buffer.

-

Reaction Initiation: Pre-warm the mixture to 37°C, then add this compound and initiate the reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the protein and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) = 0.693 / slope. Calculate the intrinsic clearance (Clint) = (0.693 / t₁/₂) * (incubation volume / microsomal protein amount).[18][19][20][21]

Section 5: Off-Target Liability Screening

To build a comprehensive safety profile, it is prudent to screen this compound against a panel of common off-targets, such as other GPCRs, ion channels, and kinases. This can be performed through collaborations with contract research organizations (CROs) that offer broad panel screening services.[22][23] This proactive approach can identify potential liabilities early in the development process.

Conclusion: A Pathway to Comprehensive Understanding

This technical guide provides a robust and scientifically sound framework for the in vitro characterization of this compound. By systematically evaluating its physicochemical properties, pharmacological activity at the V2 receptor, and its ADME profile, researchers can generate a comprehensive data package. This information is invaluable for understanding the potential role of this compound in the overall clinical profile of Tolvaptan and for making informed decisions in drug development and regulatory submissions. The emphasis on detailed, self-validating protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

-

Chromato Scientific. 5-Dehydro Tolvaptan. [Link]

-

PubChem. 5-Dehydro Tolvaptan. [Link]

-

Mercell. metabolic stability in liver microsomes. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

-

PubChem. 5-Dehydro Tolvaptan Methyl Enol Ether. [Link]

-

MTT-assay.com. In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Creative Bioarray. Microsomal Stability Assay. [Link]

-

Indigo Biosciences. Human Arginine Vasopressin Receptor 2 Reporter Assay System (AVPR2). [Link]

-

Innoprot. V2 Vasopressin Receptor Assay. [Link]

-

EURL ECVAM - TSAR. In vitro Caco-2 permeability. [Link]

-

NIH. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]

-

bioRxiv. Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. [Link]

-

PubMed Central. Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin. [Link]

-

PubMed Central. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

PubMed. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. [Link]

-

ResearchGate. Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. [Link]

-

NIH. V2 receptor antagonism with tolvaptan in heart failure. [Link]

-

PubMed. A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. [Link]

-

NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

-

PubMed. Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin. [Link]

-

PubMed. Structural basis of tolvaptan binding to the vasopressin V2 receptor. [Link]

-

PubMed Central. Structural insights into antagonist recognition by the vasopressin V2 receptor. [Link]

-

PubMed Central. In silico off-target profiling for enhanced drug safety assessment. [Link]

-

Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

-

PubMed. Structural insights into antagonist recognition by the vasopressin V2 receptor. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chromatoscientific.com [chromatoscientific.com]

- 3. 5-Dehydro Tolvaptan CAS#: 137973-76-3 [m.chemicalbook.com]

- 4. 5-Dehydro Tolvaptan | C26H23ClN2O3 | CID 11362843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 15. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mercell.com [mercell.com]

- 19. researchgate.net [researchgate.net]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. mttlab.eu [mttlab.eu]

- 22. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

Dehydrotolvaptan: A Comprehensive Technical Guide on the Principal Metabolite of Tolvaptan

Foreword: Understanding the Metabolic Fate of Tolvaptan

Tolvaptan, a selective vasopressin V2 receptor antagonist, has carved a significant niche in the management of euvolemic and hypervolemic hyponatremia, as well as in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).[1] As with any xenobiotic, a thorough understanding of its metabolic fate is paramount for a complete comprehension of its pharmacological profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth exploration of dehydrotolvaptan, a principal metabolite of tolvaptan, designed for researchers, scientists, and drug development professionals. We will delve into its formation, chemical properties, pharmacological activity, and the analytical methodologies requisite for its study.

The Metabolic Journey: From Tolvaptan to this compound

Tolvaptan undergoes extensive metabolism, primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system.[2] The principal architect of this biotransformation is the CYP3A4 isoenzyme.[2][3] The metabolic processes are diverse, encompassing hydroxylation, dehydrogenation, and deamidation, giving rise to a portfolio of over 20 metabolites.[4] Among these, two have been identified as major circulating metabolites in humans: an oxybutyric acid derivative (DM-4103) and a hydroxybutyric acid derivative, which is this compound (DM-4107).[5][6]

The formation of this compound from tolvaptan is a multi-step process. While CYP3A4 is the primary catalyst, the pathway involves intermediate metabolites. The initial hydroxylation of tolvaptan can lead to the formation of DM-4104, which is then further metabolized to this compound (DM-4107).

Caption: Metabolic pathway of Tolvaptan to this compound.

Physicochemical Profile of this compound (DM-4107)

A precise understanding of the physicochemical properties of a metabolite is fundamental for the development of analytical methods and for interpreting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Chemical Name | 4-(5-chloro-2-(3-methyl-5-(2-methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acid | Simson Pharma |

| Molecular Formula | C26H25ClN2O5 | precisionFDA |

| Molecular Weight | 480.94 g/mol | precisionFDA |

| CAS Number | 1346599-75-4 | Simson Pharma |

Pharmacological Activity: A Tale of Diminished Potency

A critical aspect in the evaluation of a drug metabolite is its own pharmacological activity. In the case of this compound, extensive research has demonstrated that it possesses significantly weaker or negligible antagonist activity at the human vasopressin V2 receptor compared to its parent compound, tolvaptan.

While specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound are not consistently reported in publicly available literature, the consensus from multiple sources is that its contribution to the overall pharmacological effect of tolvaptan is minimal. This is a crucial point, as it indicates that the therapeutic efficacy of tolvaptan is primarily driven by the parent molecule itself, and not by its major metabolite, this compound.

Pharmacokinetic Profile: A Transient Existence

The pharmacokinetic profile of this compound differs from that of its parent drug and its other major metabolite, DM-4103. While tolvaptan exhibits a half-life that can be influenced by the dose, and DM-4103 is known to accumulate with repeated dosing, this compound appears to have a more transient presence in the circulation.

Studies have shown that after oral administration of tolvaptan, plasma concentrations of tolvaptan and this compound reach steady-state after several days of consecutive dosing, with no significant accumulation of this compound observed.[5] This suggests that this compound is formed and eliminated at a rate that prevents its build-up in the plasma.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and for a comprehensive understanding of tolvaptan's metabolism. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS for Simultaneous Quantification of Tolvaptan and this compound

The following protocol outlines a general procedure for the simultaneous determination of tolvaptan and this compound in human plasma. This method is based on established and validated procedures in the scientific literature.[7]

5.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of tolvaptan).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Chromatographic Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

5.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tolvaptan: Precursor ion > Product ion (specific m/z values to be optimized).

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized).

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

-

Caption: Experimental workflow for LC-MS/MS analysis.

The Role of this compound as a Biomarker

Given its status as a major metabolite, the concentration of this compound in plasma can serve as a valuable biomarker for assessing tolvaptan metabolism and adherence to therapy. In clinical studies and therapeutic drug monitoring, the simultaneous measurement of tolvaptan and its major metabolites, including this compound, provides a more complete picture of the drug's disposition in an individual. This information can be particularly important when investigating unexpected clinical responses or potential drug-drug interactions that may alter CYP3A4 activity.

Conclusion: An Inactive but Important Player

References

-

An enantiomeric quantitative LC-MS/MS method for tolvaptan and its monohydroxylates in human plasma using a reversed-phase separation procedure. (2020). PubMed. [Link]

-

Validated liquid chromatography coupled to tandem mass spectrometry method for simultaneous quantitation of tolvaptan and its five major metabolites in human plasma. (n.d.). PubMed. [Link]

-

Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study. (2013). PubMed. [Link]

-

Pharmacokinetics, pharmacodynamics and safety of 15mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis. (2024). Frontiers. [Link]

-

Liquid chromatography–tandem mass spectrometry method for determining tolvaptan and its nine metabolites in rat serum: application to a pharmacokinetic study. (2015). ResearchGate. [Link]

-

Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors. (2018). National Institutes of Health. [Link]

-

Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects. (2012). National Institutes of Health. [Link]

-

DM-4107. (n.d.). precisionFDA. [Link]

-

Human Sulfotransferases Enhance the Cytotoxicity of Tolvaptan. (2016). National Center for Biotechnology Information. [Link]

-

Pharmacokinetic parameters in healthy subjects after multiple doses of tolvaptan (7.5, 30 and 60 mg). (n.d.). ResearchGate. [Link]

-

Mechanisms of tolvaptan-induced toxicity in HepG2 cells. (2015). National Center for Biotechnology Information. [Link]

-

Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects. (2012). PubMed. [Link]

-

Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions. (2014). National Center for Biotechnology Information. [Link]

-

Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function. (2013). National Center for Biotechnology Information. [Link]

-

Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin. (2024). PubMed Central. [Link]

-

Structural basis of tolvaptan binding to the vasopressin V2 receptor. (2024). PubMed. [Link]

-

Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities. (2021). National Center for Biotechnology Information. [Link]

-

Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and. (2023). UCL Discovery. [Link]

-

Tolvaptan. (n.d.). PubChem. [Link]

-

Part 1. (n.d.). accessdata.fda.gov. [Link]

-

Compassionate use of tolvaptan in acquired megacolon secondary to autosomal dominant polycystic kidney disease (ADPKD). (2023). Nefrología. [Link]

Sources

- 1. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine as potential prodrug of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. Validated liquid chromatography coupled to tandem mass spectrometry method for simultaneous quantitation of tolvaptan and its five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Pharmacological Profile of Dehydrotolvaptan (DM-4103)

Abstract

This compound, also known as DM-4103, is the primary and most abundant circulating metabolite of tolvaptan, a selective vasopressin V2 receptor antagonist. Despite its high systemic exposure and prolonged half-life, this compound is considered pharmacodynamically inactive at the vasopressin V2 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacokinetics, safety, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this major metabolite and its clinical implications.

Introduction

Tolvaptan is a potent, selective vasopressin V2 receptor antagonist used in the management of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2] The clinical pharmacology of tolvaptan is complex, with extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] This metabolism results in the formation of numerous metabolites, of which this compound (DM-4103) is the most significant in terms of systemic exposure.[4]

Following oral administration of tolvaptan, this compound constitutes the majority of the circulating drug-related material in plasma, far exceeding the concentration of the parent compound.[4][5] Its pharmacokinetic profile is characterized by a remarkably long terminal half-life, leading to significant accumulation upon multiple dosing of tolvaptan.[5] While early assessments concluded that this compound is pharmacologically inactive at the V2 receptor, its high concentrations have prompted further investigation into its potential off-target activities and its role in the overall safety profile of tolvaptan, particularly concerning drug-induced liver injury (DILI).[2][4] This guide provides an in-depth analysis of the current scientific understanding of this compound.

Mechanism of Action and Pharmacodynamics

Activity at the Vasopressin V2 Receptor

This compound is classified as pharmacodynamically inactive with respect to vasopressin V2 receptor antagonism.[4] Regulatory evaluations and preclinical studies have consistently shown that it possesses no or only weak antagonist activity at human V2 receptors compared to its parent compound, tolvaptan.[4] While specific high-affinity binding data (Ki or IC50 values) for this compound at the V2 receptor are not widely published, the consensus from multiple sources, including FDA documentation, is that it does not contribute to the aquaretic effects of tolvaptan.[4]

The therapeutic action of tolvaptan is achieved by blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts. This antagonism prevents the Gs protein-coupled signaling cascade, thereby inhibiting adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production.[2] The reduction in cAMP levels prevents the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and an increase in free water clearance (aquaresis).[3][6] this compound does not interfere with this pathway.

Off-Target Pharmacology: Hepatic Transporter Inhibition

Despite its inactivity at the V2 receptor, the high circulating concentrations of this compound have led to investigations into its potential for off-target effects. A significant area of research has been its interaction with hepatic transporters, which may play a role in the idiosyncratic drug-induced liver injury (DILI) observed with high-dose, long-term tolvaptan therapy.[2] In vitro studies have shown that this compound is an inhibitor of several key hepatic transporters involved in bile acid and drug disposition.[7]

| Transporter | Substrate Type | This compound (DM-4103) IC50 (µM) | Reference |

| BSEP (Bile Salt Export Pump) | Bile Acids | 4.15 | |

| MRP4 (Multidrug Resistance-associated Protein 4) | Bile Acids, Conjugates | 4.26 | |

| NTCP (Na+-Taurocholate Cotransporting Polypeptide) | Bile Acids | 16.3 | |

| MRP3 (Multidrug Resistance-associated Protein 3) | Bile Acids, Glucuronides | ~44.6 | |

| MRP2 (Multidrug Resistance-associated Protein 2) | Conjugates, Bilirubin | ~51.0 | |

| OATP1B1 (Organic Anion Transporting Polypeptide 1B1) | Drugs (e.g., statins) | In vitro inhibitor | [5][7] |

| OAT3 (Organic Anion Transporter 3) | Drugs, Metabolites | In vitro inhibitor | [5][7] |

The inhibition of BSEP by this compound is of particular interest, as BSEP is critical for the excretion of bile acids from hepatocytes into the bile. Impaired BSEP function can lead to the intracellular accumulation of cytotoxic bile acids, a mechanism implicated in cholestatic liver injury. While in vitro data suggest that this compound can inhibit OATP1B1 and OAT3, clinical drug-drug interaction studies with probe substrates (rosuvastatin and furosemide, respectively) did not show clinically significant inhibition at therapeutic doses of tolvaptan, likely due to the extensive plasma protein binding of this compound.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound is markedly different from that of its parent drug, tolvaptan. Its formation, distribution, and elimination characteristics are key to understanding its clinical behavior.

Absorption and Metabolism

This compound is not administered directly but is formed in the liver following the oral administration of tolvaptan. Tolvaptan is extensively metabolized by CYP3A4 through hydroxylation and subsequent oxidation to form this compound.[4]

Distribution and Elimination

This compound is the major circulating entity after tolvaptan administration, accounting for approximately 52.5% of the total plasma radioactivity in human mass balance studies.[4][5] It is highly bound to plasma proteins (>99.8%), which limits its unbound fraction and, consequently, its distribution into tissues and availability for pharmacological activity and renal clearance.[7]

The most striking pharmacokinetic feature of this compound is its exceptionally long terminal elimination half-life of approximately 180 hours.[4][5] This leads to substantial accumulation in the plasma with repeated dosing of tolvaptan, with trough concentrations increasing significantly over time.[5] For instance, one study reported an 18.2-fold accumulation of DM-4103 after 7 days of tolvaptan administration.[5]

| Parameter | This compound (DM-4103) | Tolvaptan | Reference |

| Tmax (h) | Varies (formed from parent drug) | 2 - 4 | |

| Half-life (t1/2, h) | ~180 | 6 - 10 | [4] |

| Plasma Protein Binding | >99.8% | ~99% | [7] |

| Relative Plasma Exposure | Major circulating metabolite (52.5%) | Minor component (3%) | [4][5] |

| Accumulation Ratio (Day 7) | ~18.2 | ~1.3 | [5] |

Safety Profile

Non-clinical safety studies have been conducted to assess the toxicity of this compound. Single-dose toxicity studies in rats at subcutaneous doses of up to 500 mg/kg did not reveal any overt toxicity.[2] The primary safety concern associated with this compound stems from its potential to contribute to tolvaptan-induced liver injury, as discussed in the pharmacodynamics section. The mechanism is thought to involve the inhibition of hepatic bile acid transporters, leading to intracellular bile acid accumulation and subsequent hepatocyte damage. This risk appears to be dose- and duration-dependent and is a key consideration in the long-term administration of high-dose tolvaptan for ADPKD.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Vasopressin V2 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the V2 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the human vasopressin V2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration (this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Aquaretic Effects in a Rat Model

This in vivo model is used to assess the diuretic and aquaretic properties of a compound.

Objective: To confirm the lack of in vivo aquaretic effect of this compound.

Methodology:

-

Animal Acclimatization and Dosing:

-

Acclimatize male Wistar or Sprague-Dawley rats to metabolic cages.

-

Administer this compound orally or via another appropriate route at various dose levels. Include a vehicle control group and a positive control group (e.g., tolvaptan).

-

-

Urine Collection and Analysis:

-

Collect urine from the rats at specified time intervals over a 24-hour period.

-

Measure the total urine volume for each animal.

-

Analyze urine samples for osmolality and electrolyte concentrations (Na+, K+).

-

-

Data Analysis:

-

Compare the urine volume and osmolality between the this compound-treated groups and the control groups.

-

A significant increase in urine volume and a decrease in urine osmolality without a substantial change in electrolyte excretion would indicate an aquaretic effect.

-

Conclusion

This compound (DM-4103) is the major, long-lived metabolite of tolvaptan. Its pharmacological profile is distinct from its parent compound, being characterized by a lack of significant activity at the vasopressin V2 receptor. However, its high systemic exposure and its ability to inhibit key hepatic transporters in vitro make it a clinically relevant entity, particularly in the context of the long-term safety of tolvaptan. A thorough understanding of the pharmacology of this compound is crucial for the comprehensive evaluation of tolvaptan's clinical properties and for guiding future research in the field of vasopressin receptor antagonists.

References

-

U.S. Food and Drug Administration. (2018). Pharmacology Review of Jynarque (tolvaptan). [Link]

-

Miyazaki, T., Fujiki, H., Yamamura, Y., Nakamura, S., & Mori, T. (2007). Tolvaptan, an orally active vasopressin V(2)-receptor antagonist: pharmacology and clinical trials. Cardiovascular drug reviews, 25(1), 1–13. [Link]

-

Synapse. (2024). What is the mechanism of action of Tolvaptan (Vasopressin V2 receptor antagonist)?[Link]

-

Woodhead, J. L., et al. (2017). Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities. Clinical and Translational Science, 10(6), 437-446. [Link]

-

Paul, A., & Lakshmi, R. (2021). Tolvaptan in Hyponatremia – A Pharmacologic approach. Research Journal of Pharmacy and Technology, 14(6), 3455-3460. [Link]

-

Shoaf, S. E., et al. (2021). Regulatory guidelines do not accurately predict tolvaptan and metabolite interactions at BCRP, OATP1B1, and OAT3 transporters. Clinical and Translational Science, 14(5), 1856-1864. [Link]

- Gattone, V. H., et al. (2003). Tolvaptan, a vasopressin V2 receptor antagonist, ameliorates polycystic kidney disease in a rodent model. Journal of the American Society of Nephrology, 14(8), 2038-2045.

-

Li, H., et al. (2024). Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis. Frontiers in Pharmacology, 15, 1345678. [Link]

- Che, H., et al. (2019). Molecular basis of ligand recognition and activation of human V2 vasopressin receptor.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Shoaf, S. E., et al. (2013). Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function. European Journal of Clinical Pharmacology, 69(12), 2047-2056. [Link]

-

Brouwer, K. L., et al. (2011). Sandwich-cultured hepatocytes: an in vitro model to evaluate hepatobiliary transporter-based drug interactions and hepatotoxicity. Drug Metabolism and Disposition, 39(11), 1908-1923. [Link]

-

Serradeil-Le Gal, C., et al. (2002). Aquaretic and hormonal effects of a vasopressin V(2) receptor antagonist after acute and long-term treatment in rats. Journal of Pharmacology and Experimental Therapeutics, 300(3), 988-995. [Link]

-

Kassahun, K., et al. (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats. Journal of Experimental Pharmacology, 12, 545-553. [Link]

-

Beaudoin, J. J., et al. (2021). Quantitative Systems Toxicology Modeling Predicts that Reduced Biliary Efflux Contributes to Tolvaptan Hepatotoxicity. Hepatology Communications, 5(6), 1045-1057. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

-

Lee, H., et al. (2021). Molecular basis of ligand recognition and activation of human V2 vasopressin receptor. Nature Communications, 12(1), 324. [Link]

-

Slizgi, J. R., et al. (2016). Tolvaptan and its metabolites inhibit human hepatic bile acid transporters. Drug Metabolism and Disposition, 44(9), 1503-1510. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Dehydrotolvaptan and the Therapeutic Landscape of Autosomal Dominant Polycystic Kidney Disease: A Technical Guide

Abstract

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent, inherited disorder characterized by the progressive development of renal cysts, leading to kidney enlargement and a decline in renal function, often culminating in end-stage renal disease. The therapeutic landscape for ADPKD was significantly altered with the advent of vasopressin V2 receptor (V2R) antagonists. This technical guide provides an in-depth examination of the V2R antagonist tolvaptan, the first FDA-approved treatment to slow the progression of ADPKD.[1][2] It clarifies the identity and role of related compounds, including dehydrotolvaptan, and delves into the critical interplay between the parent drug, its principal metabolites, and the underlying pathophysiology of ADPKD. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, pharmacokinetics, clinical efficacy, and safety considerations, with a particular focus on the molecular pathways and experimental methodologies that underpin our current understanding.

Introduction: The Pathophysiology of ADPKD and the Rationale for Vasopressin V2 Receptor Antagonism

Autosomal Dominant Polycystic Kidney Disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode polycystin-1 and polycystin-2, respectively. These proteins are integral to the function of primary cilia in renal tubular epithelial cells, where they are thought to regulate intracellular calcium signaling. Disruption of this signaling cascade leads to a pathological increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP is a central driver of ADPKD progression, promoting both cyst cell proliferation and transepithelial fluid secretion into the cysts, thereby fueling cyst growth.[4][5]

The hormone arginine vasopressin (AVP) plays a pivotal role in this process. By binding to the vasopressin V2 receptor (V2R) on the basolateral membrane of collecting duct cells, AVP activates adenylyl cyclase, leading to the production of cAMP.[6][7] In ADPKD, this signaling pathway is aberrantly active, contributing to disease progression. This understanding provided a strong rationale for the therapeutic strategy of antagonizing the V2R to reduce intracellular cAMP and consequently slow cyst expansion.[1]

This compound: Clarifying its Role

Initial inquiries into the therapeutic agents for ADPKD sometimes mention "this compound." It is critical to clarify that 5-Dehydro Tolvaptan is characterized as an impurity of tolvaptan.[3][] It is not considered a primary active metabolite responsible for the therapeutic effects observed in ADPKD. The principal pharmacologically active agent is the parent drug, tolvaptan. However, understanding the complete metabolic profile of tolvaptan, including its major metabolites, is crucial for a comprehensive assessment of its clinical pharmacology and safety.

Tolvaptan: The Primary Therapeutic Agent

Tolvaptan is a selective, competitive vasopressin V2 receptor antagonist.[9] Its efficacy in ADPKD stems from its ability to block the binding of AVP to the V2R in the renal collecting ducts, thereby inhibiting the downstream cascade that leads to cAMP production.[1] This targeted action addresses a core pathophysiological mechanism of cyst growth in ADPKD.

Mechanism of Action

Tolvaptan's high affinity for the V2R allows it to effectively displace AVP, leading to a reduction in adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.[10] This reduction in cAMP has two primary beneficial effects in the context of ADPKD:

-

Inhibition of Cell Proliferation: Lower cAMP levels attenuate the proliferative signaling pathways that drive the abnormal growth of cyst-lining epithelial cells.[1]

-

Reduction of Fluid Secretion: Decreased cAMP leads to a reduction in the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that plays a key role in fluid secretion into the cysts.

The overall effect is a slowing of the rate of increase in total kidney volume (TKV), a key surrogate marker for disease progression in ADPKD.[9]

Signaling Pathway

The vasopressin V2 receptor signaling pathway and the inhibitory action of tolvaptan are depicted in the following diagram:

Caption: Workflow for a cell-based cAMP assay to evaluate V2R antagonism.

Safety and Tolerability

The clinical use of tolvaptan is associated with a distinct side-effect profile that requires careful management.

-

Aquaretic Effects: Due to its mechanism of action, tolvaptan causes aquaresis (excretion of free water), leading to polyuria, nocturia, and thirst. [9]Patients must be advised to maintain adequate hydration to avoid dehydration.

-

Hepatotoxicity: As previously discussed, there is a risk of idiosyncratic liver injury, which necessitates regular monitoring of liver function tests, particularly during the initial phase of treatment. [11]

Conclusion and Future Directions